molecular formula C16H12ClN3O3 B2682886 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone CAS No. 309739-05-7

4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone

Cat. No.: B2682886
CAS No.: 309739-05-7
M. Wt: 329.74
InChI Key: UOTFDQYQLUZBMD-UHFFFAOYSA-N
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Description

4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone is a synthetic quinolinone derivative of high interest in medicinal chemistry and chemical synthesis. This compound features a multi-substituted quinolinone core, a privileged scaffold known for diverse biological activities. The presence of a 4-chloroanilino group at the 4-position and a nitro group at the 3-position makes it a versatile intermediate for nucleophilic aromatic substitution and reduction reactions, enabling the construction of more complex molecular libraries for drug discovery and structure-activity relationship studies. Quinolones and their derivatives are extensively investigated for their antibacterial properties, primarily through inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. Beyond antimicrobial applications, the quinolinone scaffold is a key pharmacophore in research for antitumor, antimalarial, and antiviral agents. This specific compound's pattern of substitution is particularly valuable for exploring new chemical space in the development of novel therapeutic agents. Handle with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloroanilino)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-19-13-5-3-2-4-12(13)14(15(16(19)21)20(22)23)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTFDQYQLUZBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that quinoline derivatives, including 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone, exhibit notable antimicrobial properties. A study demonstrated that compounds with chlorine substitutions enhance antibacterial activity against various pathogens, including Escherichia coli . The structure-activity relationship (SAR) analysis highlighted that the presence of a chlorine atom significantly improves the efficacy of these compounds .

Anti-Cancer Properties
Recent investigations have shown that quinolinone derivatives can act as multi-target agents against cancer cells. For instance, derivatives similar to this compound have been synthesized and evaluated for their cytotoxic effects on human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These studies revealed significant toxicity levels, indicating potential as anti-cancer agents .

Structural Modifications and Derivatives

The structural versatility of this compound allows for various modifications that can enhance its biological activity:

Modification Effect Reference
ChlorinationIncreased antibacterial activity
HydroxylationEnhanced anti-inflammatory properties
AlkylationImproved cytotoxicity against cancer cells

These modifications can be systematically explored to optimize the compound's therapeutic profile.

Case Studies

Several studies have documented the efficacy of quinoline derivatives in clinical and preclinical settings:

  • Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anti-cancer activity .
  • Case Study 2 : In a study focusing on inflammatory diseases, the compound exhibited strong inhibitory effects on lipoxygenase activity, correlating with reduced inflammatory markers in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Anticancer Potency: The parent compound 4-(4-Chloroanilino)quinoline (6c) exhibits superior cytotoxicity (IC₅₀ = 3.42–5.97 μM) against MCF-7 and A549 cell lines compared to derivatives lacking the nitro group . The nitro group in 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone may further enhance DNA intercalation or kinase inhibition.
  • Chalcone Hybrids: Hybrid structures like 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one exhibit π–π stacking interactions but moderate activity, suggesting the nitro-anilino motif is critical for potency .

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Key Features
This compound 317.72 223–225 (est.) ~2.8 (lipophilic) Nitro group enhances reactivity
4-Hydroxy-3-nitro-1H-quinolin-2-one 220.15 309 (decomposes) ~1.5 High thermal stability
4-Azido-8-methylquinolin-2(1H)-one 216.23 N/A ~1.2 Reactive azide group

Biological Activity

4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone is a synthetic compound belonging to the quinoline family, known for its diverse pharmacological activities. This compound features a chloroanilino group, a methyl group, and a nitro group attached to a quinolinone core, which contributes to its biological properties. Research indicates its potential in anticancer, antimicrobial, and anti-inflammatory applications.

The structure of this compound can be represented as follows:

C15H12ClN3O2\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}_{2}

This compound's unique combination of functional groups allows for significant chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways. Notably, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cancer cell proliferation and survival. The mechanism of action may involve:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the proliferation of cancer cells by inducing apoptosis.
  • Antimicrobial Activity : The compound exhibits activity against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Biological Activity Overview

Activity Type Description References
AnticancerInhibits cell proliferation and induces apoptosis in cancer cells.,
AntimicrobialEffective against various bacterial and fungal strains.,
Anti-inflammatoryPotential to reduce inflammation markers in vitro.

Anticancer Studies

A study published in 2020 explored the anticancer properties of various quinoline derivatives, including this compound. The findings revealed that this compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity . The study utilized molecular docking techniques to predict interactions with key cellular targets.

Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound highlighted its effectiveness against resistant strains of bacteria. In vitro assays showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Comparative Analysis with Similar Compounds

Compound Activity Reference
4-ChloroanilinePrecursor for synthesis
4-(4-Chloroanilino)quinolineSimilar anticancer properties
4-(4-Chloroanilino)-1-methyl-2-quinolinoneRelated compound with different substituents

Q & A

Q. What are the common synthetic routes for 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone?

The compound is typically synthesized via acid- or base-catalyzed cyclization of substituted 2′-aminochalcones. Microwave-assisted methods using InCl₃ as a catalyst (20 mol%) under solvent-free conditions can improve yields (63%) and reduce reaction times (5 minutes) . Key intermediates include (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one, with characterization via ¹H/¹³C-NMR and X-ray crystallography .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data collection parameters include θ ranges (2.3–30.1°), absorption correction (SADABS), and refinement via SHELXL . Key metrics: R₁ = 0.034, Z = 2, space group P1, and hydrogen-bonded dimers (N–H···O, C–H···O) forming R₂²(10) motifs .

Q. What intermolecular interactions stabilize its crystalline lattice?

Intermolecular N–H···O and C–H···O hydrogen bonds create inversion dimers, as shown by dihedral angles (74.87° and 29.09°) between the pyrrole ring and aryl groups. Graph set analysis (R₂¹(6)R₂²(10)) confirms 3D stability . π-π stacking (centroid distance: 3.94 Å) further stabilizes the structure .

Q. Which pharmacological assays evaluate its bioactivity?

Sigma receptor binding is assessed via inhibition of [³H]-DTG displacement (IC₅₀ values). In vivo antidepressant activity is tested using forced-swim (immobility time reduction) and halothane-induced sleep assays . Dose-dependent effects (10–30 mg/kg, oral) distinguish it from tricyclic antidepressants like imipramine .

Q. How are contradictions in spectral data resolved?

Discrepancies between NMR and X-ray data (e.g., tautomerism or conformational flexibility) are resolved via SCXRD refinement (R₁ < 0.05) and Hirshfeld surface analysis. High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., m/z 363.1096) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

Diastereoselectivity is optimized using chiral auxiliaries (e.g., (S)-4-phenyl-2-oxazolidinone) or asymmetric catalysis (InCl₃ with microwave irradiation). Dihedral angles (e.g., 57.84° between quinoline and benzene rings) guide steric control .

Q. What computational methods predict its reactivity and binding modes?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with sigma receptors, using binding pockets defined by co-crystallized ligands (e.g., SKF10,047) .

Q. How is polymorphism characterized and controlled?

Powder X-ray diffraction (PXRD) distinguishes polymorphs by comparing experimental vs. simulated patterns. Differential Scanning Calorimetry (DSC) identifies thermal transitions (e.g., melt points 252–256°C). Crystallization from CH₂Cl₂/di-isopropylether yields phase-pure crystals .

Q. What structure-activity relationship (SAR) trends enhance bioactivity?

Substituent modifications (e.g., replacing 3-nitro with methoxy groups) alter logP and receptor affinity. Quinolinone derivatives with pyridinone rings (e.g., 6,7-dimethoxy variants) show improved σ-receptor agonism and CNS penetration .

Q. How are degradation pathways analyzed under stress conditions?

Forced degradation (acid/base hydrolysis, oxidation) is monitored via HPLC-MS. Major metabolites (e.g., dechlorinated or demethylated products) are identified using exact mass (<1 ppm error) and MS/MS fragmentation . Stability studies (40°C/75% RH, 4 weeks) assess shelf-life under ICH guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone

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